3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine
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Overview
Description
3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine is a synthetic compound belonging to the class of piperazine derivatives It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring with two methyl groups at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with 3,3-dimethylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds with amino acid residues in the active site of enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
- 1-[3-(trifluoromethyl)phenyl]piperazine
Uniqueness
3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both the trifluoromethyl group and the dimethyl-substituted piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17F3N2 |
---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
3,3-dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C13H17F3N2/c1-12(2)9-18(8-7-17-12)11-5-3-10(4-6-11)13(14,15)16/h3-6,17H,7-9H2,1-2H3 |
InChI Key |
GQOPGLKAIBDIEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)C2=CC=C(C=C2)C(F)(F)F)C |
Origin of Product |
United States |
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